![molecular formula C15H16N2O3 B11160454 2,4-dimethoxy-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B11160454.png)
2,4-dimethoxy-N-(4-methylpyridin-2-yl)benzamide
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Overview
Description
2,4-dimethoxy-N-(4-methylpyridin-2-yl)benzamide is a chemical compound that belongs to the benzamide class. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their biological activities. This compound features a benzamide core with methoxy groups at the 2 and 4 positions and a 4-methylpyridin-2-yl substituent on the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-(4-methylpyridin-2-yl)benzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with 4-methyl-2-aminopyridine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
For large-scale production, the process may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethoxy-N-(4-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of thioethers or secondary amines.
Scientific Research Applications
2,4-dimethoxy-N-(4-methylpyridin-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-(4-methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,4-diethoxy-N-(4-methylpyridin-2-yl)benzamide
- 2,4-dimethoxy-N-(6-methylpyridin-2-yl)benzamide
- 4-methyl-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide
Uniqueness
2,4-dimethoxy-N-(4-methylpyridin-2-yl)benzamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of methoxy groups at the 2 and 4 positions and a 4-methylpyridin-2-yl substituent provides distinct chemical properties compared to its analogs .
Properties
Molecular Formula |
C15H16N2O3 |
---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
2,4-dimethoxy-N-(4-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C15H16N2O3/c1-10-6-7-16-14(8-10)17-15(18)12-5-4-11(19-2)9-13(12)20-3/h4-9H,1-3H3,(H,16,17,18) |
InChI Key |
XTBRFJAKJNPHAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
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